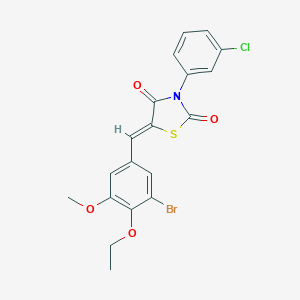
5-(3-Bromo-4-ethoxy-5-methoxybenzylidene)-3-(3-chlorophenyl)-1,3-thiazolidine-2,4-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(3-Bromo-4-ethoxy-5-methoxybenzylidene)-3-(3-chlorophenyl)-1,3-thiazolidine-2,4-dione, also known as BEMT, is a synthetic compound that has gained significant attention in the field of medical research due to its potential therapeutic applications. BEMT is a thiazolidinedione derivative that has been extensively studied for its ability to modulate various cellular pathways and biological processes.
Mécanisme D'action
The mechanism of action of 5-(3-Bromo-4-ethoxy-5-methoxybenzylidene)-3-(3-chlorophenyl)-1,3-thiazolidine-2,4-dione is not fully understood, but it is believed to modulate various cellular pathways and biological processes. 5-(3-Bromo-4-ethoxy-5-methoxybenzylidene)-3-(3-chlorophenyl)-1,3-thiazolidine-2,4-dione has been shown to inhibit the activity of various enzymes such as cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory cytokines. 5-(3-Bromo-4-ethoxy-5-methoxybenzylidene)-3-(3-chlorophenyl)-1,3-thiazolidine-2,4-dione has also been shown to activate various signaling pathways such as the AMP-activated protein kinase (AMPK) pathway, which is involved in the regulation of glucose metabolism.
Biochemical and Physiological Effects
5-(3-Bromo-4-ethoxy-5-methoxybenzylidene)-3-(3-chlorophenyl)-1,3-thiazolidine-2,4-dione has been shown to have various biochemical and physiological effects. In cancer research, 5-(3-Bromo-4-ethoxy-5-methoxybenzylidene)-3-(3-chlorophenyl)-1,3-thiazolidine-2,4-dione has been shown to induce apoptosis (cell death) in cancer cells and inhibit the growth and migration of cancer cells. In diabetes research, 5-(3-Bromo-4-ethoxy-5-methoxybenzylidene)-3-(3-chlorophenyl)-1,3-thiazolidine-2,4-dione has been shown to improve insulin sensitivity and glucose uptake in cells. Inflammation research has shown that 5-(3-Bromo-4-ethoxy-5-methoxybenzylidene)-3-(3-chlorophenyl)-1,3-thiazolidine-2,4-dione can reduce inflammation by inhibiting the production of inflammatory cytokines.
Avantages Et Limitations Des Expériences En Laboratoire
5-(3-Bromo-4-ethoxy-5-methoxybenzylidene)-3-(3-chlorophenyl)-1,3-thiazolidine-2,4-dione has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in large quantities with high purity. 5-(3-Bromo-4-ethoxy-5-methoxybenzylidene)-3-(3-chlorophenyl)-1,3-thiazolidine-2,4-dione has been extensively studied, and its mechanism of action and biological effects are well understood. However, 5-(3-Bromo-4-ethoxy-5-methoxybenzylidene)-3-(3-chlorophenyl)-1,3-thiazolidine-2,4-dione also has some limitations for lab experiments. It is a relatively new compound, and its long-term safety and efficacy have not been fully established. 5-(3-Bromo-4-ethoxy-5-methoxybenzylidene)-3-(3-chlorophenyl)-1,3-thiazolidine-2,4-dione also has limited solubility in water, which can make it difficult to use in certain experiments.
Orientations Futures
There are several future directions for 5-(3-Bromo-4-ethoxy-5-methoxybenzylidene)-3-(3-chlorophenyl)-1,3-thiazolidine-2,4-dione research. In cancer research, 5-(3-Bromo-4-ethoxy-5-methoxybenzylidene)-3-(3-chlorophenyl)-1,3-thiazolidine-2,4-dione could be further studied for its potential as a chemotherapeutic agent. In diabetes research, 5-(3-Bromo-4-ethoxy-5-methoxybenzylidene)-3-(3-chlorophenyl)-1,3-thiazolidine-2,4-dione could be further studied for its potential as a therapeutic agent for the treatment of diabetes. In inflammation research, 5-(3-Bromo-4-ethoxy-5-methoxybenzylidene)-3-(3-chlorophenyl)-1,3-thiazolidine-2,4-dione could be further studied for its potential as a therapeutic agent for the treatment of inflammatory diseases. Additionally, the long-term safety and efficacy of 5-(3-Bromo-4-ethoxy-5-methoxybenzylidene)-3-(3-chlorophenyl)-1,3-thiazolidine-2,4-dione could be further studied to establish its potential as a therapeutic agent in humans.
Conclusion
In conclusion, 5-(3-Bromo-4-ethoxy-5-methoxybenzylidene)-3-(3-chlorophenyl)-1,3-thiazolidine-2,4-dione is a synthetic compound that has gained significant attention in the field of medical research due to its potential therapeutic applications. 5-(3-Bromo-4-ethoxy-5-methoxybenzylidene)-3-(3-chlorophenyl)-1,3-thiazolidine-2,4-dione has been extensively studied for its ability to modulate various cellular pathways and biological processes. 5-(3-Bromo-4-ethoxy-5-methoxybenzylidene)-3-(3-chlorophenyl)-1,3-thiazolidine-2,4-dione has several advantages for lab experiments, but it also has some limitations. There are several future directions for 5-(3-Bromo-4-ethoxy-5-methoxybenzylidene)-3-(3-chlorophenyl)-1,3-thiazolidine-2,4-dione research, and further studies are needed to establish its potential as a therapeutic agent in humans.
Méthodes De Synthèse
The synthesis of 5-(3-Bromo-4-ethoxy-5-methoxybenzylidene)-3-(3-chlorophenyl)-1,3-thiazolidine-2,4-dione involves the condensation of 3-bromo-4-ethoxy-5-methoxybenzaldehyde and 3-chlorophenylthiourea in the presence of glacial acetic acid. The resulting product is then cyclized with maleic anhydride to obtain 5-(3-Bromo-4-ethoxy-5-methoxybenzylidene)-3-(3-chlorophenyl)-1,3-thiazolidine-2,4-dione. The yield of this reaction is approximately 70%, and the purity of the product can be confirmed by various analytical techniques such as NMR spectroscopy and HPLC.
Applications De Recherche Scientifique
5-(3-Bromo-4-ethoxy-5-methoxybenzylidene)-3-(3-chlorophenyl)-1,3-thiazolidine-2,4-dione has been extensively studied for its potential therapeutic applications in various diseases such as cancer, diabetes, and inflammation. In cancer research, 5-(3-Bromo-4-ethoxy-5-methoxybenzylidene)-3-(3-chlorophenyl)-1,3-thiazolidine-2,4-dione has been shown to inhibit the proliferation and migration of cancer cells by modulating various signaling pathways. In diabetes research, 5-(3-Bromo-4-ethoxy-5-methoxybenzylidene)-3-(3-chlorophenyl)-1,3-thiazolidine-2,4-dione has been shown to improve insulin sensitivity and glucose uptake in cells. Inflammation research has shown that 5-(3-Bromo-4-ethoxy-5-methoxybenzylidene)-3-(3-chlorophenyl)-1,3-thiazolidine-2,4-dione can reduce inflammation by inhibiting the production of inflammatory cytokines.
Propriétés
Nom du produit |
5-(3-Bromo-4-ethoxy-5-methoxybenzylidene)-3-(3-chlorophenyl)-1,3-thiazolidine-2,4-dione |
|---|---|
Formule moléculaire |
C19H15BrClNO4S |
Poids moléculaire |
468.7 g/mol |
Nom IUPAC |
(5Z)-5-[(3-bromo-4-ethoxy-5-methoxyphenyl)methylidene]-3-(3-chlorophenyl)-1,3-thiazolidine-2,4-dione |
InChI |
InChI=1S/C19H15BrClNO4S/c1-3-26-17-14(20)7-11(8-15(17)25-2)9-16-18(23)22(19(24)27-16)13-6-4-5-12(21)10-13/h4-10H,3H2,1-2H3/b16-9- |
Clé InChI |
DRONTCDORAQJIF-SXGWCWSVSA-N |
SMILES isomérique |
CCOC1=C(C=C(C=C1Br)/C=C\2/C(=O)N(C(=O)S2)C3=CC(=CC=C3)Cl)OC |
SMILES |
CCOC1=C(C=C(C=C1Br)C=C2C(=O)N(C(=O)S2)C3=CC(=CC=C3)Cl)OC |
SMILES canonique |
CCOC1=C(C=C(C=C1Br)C=C2C(=O)N(C(=O)S2)C3=CC(=CC=C3)Cl)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-[(4-{[3-(4-Chlorophenyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}phenoxy)methyl]benzoic acid](/img/structure/B301138.png)
![2-[(2-Chloro-4-{[3-(4-chlorophenyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}phenoxy)methyl]benzonitrile](/img/structure/B301139.png)
![(5Z)-5-{4-[(4-chlorobenzyl)oxy]-3-methoxybenzylidene}-3-(4-chlorophenyl)-1,3-thiazolidine-2,4-dione](/img/structure/B301141.png)

![(5Z)-3-(4-chlorophenyl)-5-[3,5-dichloro-4-(prop-2-yn-1-yloxy)benzylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B301143.png)

![(5Z)-3-(4-chlorophenyl)-5-[3-ethoxy-4-(prop-2-yn-1-yloxy)benzylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B301148.png)
![3-(4-Chlorophenyl)-5-{3-ethoxy-4-[(4-methylbenzyl)oxy]benzylidene}-1,3-thiazolidine-2,4-dione](/img/structure/B301149.png)

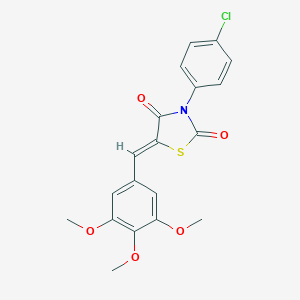
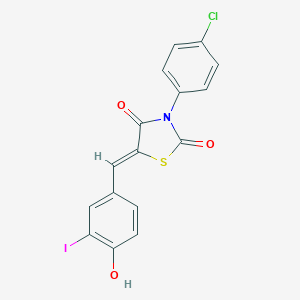
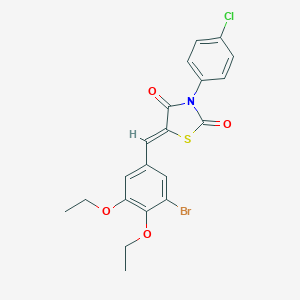
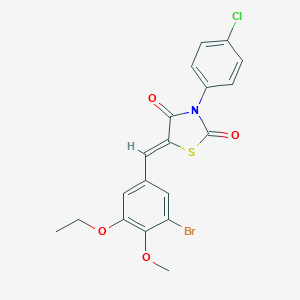
![2-[(4-{[3-(4-Chlorophenyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}-2-methoxyphenoxy)methyl]benzonitrile](/img/structure/B301161.png)